molecular formula C22H27N5O3S B2961673 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenylethanesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2379996-24-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenylethanesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2961673
CAS No.: 2379996-24-2
M. Wt: 441.55
InChI Key: AGHURIXQDUWSKL-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenylethanesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a pyrazole ring, a piperidine ring, and a pyridazinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenylethanesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving suitable precursors.

    Coupling of the pyrazole and piperidine rings: This step involves the use of coupling agents to link the pyrazole and piperidine rings.

    Formation of the pyridazinone moiety: The final step involves the formation of the pyridazinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenylethanesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenylethanesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.

    Pharmacology: Studies can be conducted to investigate its pharmacokinetic and pharmacodynamic properties.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: Research can focus on its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenylethanesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenylethanesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of pyrazole, piperidine, and pyridazinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-17-16-18(2)26(23-17)21-8-9-22(28)27(24-21)20-10-13-25(14-11-20)31(29,30)15-12-19-6-4-3-5-7-19/h3-9,16,20H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHURIXQDUWSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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